

Application Notes and Protocols for the Analytical Detection of 4-Vinyloxy-phenylamine

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Compound of Interest

Compound Name: 4-Vinyloxy-phenylamine

Cat. No.: B092634

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Introduction

4-Vinyloxy-phenylamine, a molecule incorporating both a vinyl ether and an aromatic amine functional group, is of interest to researchers in various fields, including materials science and pharmaceutical development. The accurate and sensitive detection of this compound is crucial for reaction monitoring, purity assessment, and stability studies. This document provides detailed application notes and experimental protocols for the analytical detection of **4-Vinyloxy-phenylamine** using High-Performance Liquid Chromatography (HPLC) with UV and Fluorescence detection, as well as Gas Chromatography-Mass Spectrometry (GC-MS). Given the structural similarity of **4-Vinyloxy-phenylamine** to other aromatic amines, the methodologies presented here are adapted from established analytical procedures for this class of compounds.^{[1][2][3][4][5][6]}

Section 1: High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a versatile and widely used technique for the separation and quantification of aromatic amines.^{[4][5][6]} Due to the potential for low UV absorbance of the parent compound, pre-column derivatization is often employed to enhance detection sensitivity and selectivity, particularly for trace-level analysis.^{[2][7][8][9][10]}

HPLC with UV Detection

A straightforward approach for the analysis of **4-Vinyloxy-phenylamine** at moderate concentrations is reversed-phase HPLC with UV detection. Aromatic amines typically exhibit UV absorbance in the range of 200-300 nm.[11]

Illustrative Chromatographic Conditions:

Parameter	Condition
Column	C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	Acetonitrile
Gradient	20% B to 80% B over 15 minutes
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	230 nm and 254 nm
Injection Volume	10 µL

Note: The optimal detection wavelength should be determined empirically by acquiring a UV spectrum of **4-Vinyloxy-phenylamine**.

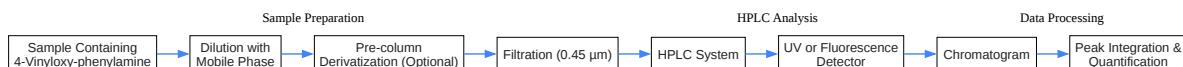
HPLC with Fluorescence Detection (FLD) following Pre-column Derivatization

For enhanced sensitivity, pre-column derivatization with a fluorescent labeling agent is recommended. o-Phthalaldehyde (OPA) is a common reagent that reacts with primary amines in the presence of a thiol to produce highly fluorescent isoindole derivatives.[8][9]

Illustrative Derivatization and Chromatographic Conditions:

Parameter	Condition
Derivatization Reagent	o-Phthalaldehyde (OPA) with 3-mercaptopropionic acid
Reaction Conditions	Room temperature, ~5 minutes in a borate buffer (pH ~10)
Column	C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A	50 mM Sodium Acetate Buffer (pH 6.5)
Mobile Phase B	Methanol
Gradient	30% B to 90% B over 20 minutes
Flow Rate	1.0 mL/min
Column Temperature	35 °C
Fluorescence Detection	Excitation: 340 nm, Emission: 455 nm
Injection Volume	10 µL

Experimental Workflow for HPLC Analysis



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Caption: General workflow for the HPLC analysis of **4-Vinyloxy-phenylamine**.

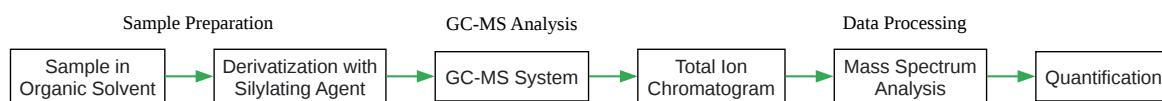
Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For aromatic amines, derivatization is often necessary to improve thermal stability and chromatographic peak shape.[3][12]

Illustrative GC-MS Conditions:

Parameter	Condition
Derivatization Reagent	N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
GC Column	DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas	Helium at a constant flow of 1.2 mL/min
Inlet Temperature	250 °C
Oven Program	Start at 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
MS Transfer Line	280 °C
Ion Source Temp	230 °C
Ionization Mode	Electron Ionization (EI) at 70 eV
Scan Range	m/z 40-450

Experimental Workflow for GC-MS Analysis



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Caption: General workflow for the GC-MS analysis of **4-Vinyloxy-phenylamine**.

Section 3: Quantitative Data Summary

The following table summarizes hypothetical yet realistic performance characteristics for the proposed analytical methods. This data is intended for illustrative purposes and should be validated experimentally for **4-Vinyloxy-phenylamine**.

Parameter	HPLC-UV	HPLC-FLD (with OPA)	GC-MS (with derivatization)
Linearity (r^2)	> 0.998	> 0.999	> 0.999
Limit of Detection (LOD)	~50 ng/mL	~1 ng/mL	~5 ng/mL
Limit of Quantification (LOQ)	~150 ng/mL	~3 ng/mL	~15 ng/mL
Precision (%RSD)	< 5%	< 3%	< 5%
Accuracy/Recovery (%)	95-105%	97-103%	96-104%

Section 4: Detailed Experimental Protocols

Protocol for HPLC-FLD Analysis with OPA Derivatization

Objective: To quantify **4-Vinyloxy-phenylamine** in a sample matrix using HPLC with fluorescence detection after pre-column derivatization with o-phthalaldehyde.

Materials:

- **4-Vinyloxy-phenylamine** standard
- HPLC grade acetonitrile, methanol, and water
- Boric acid
- Sodium hydroxide
- o-Phthalaldehyde (OPA)

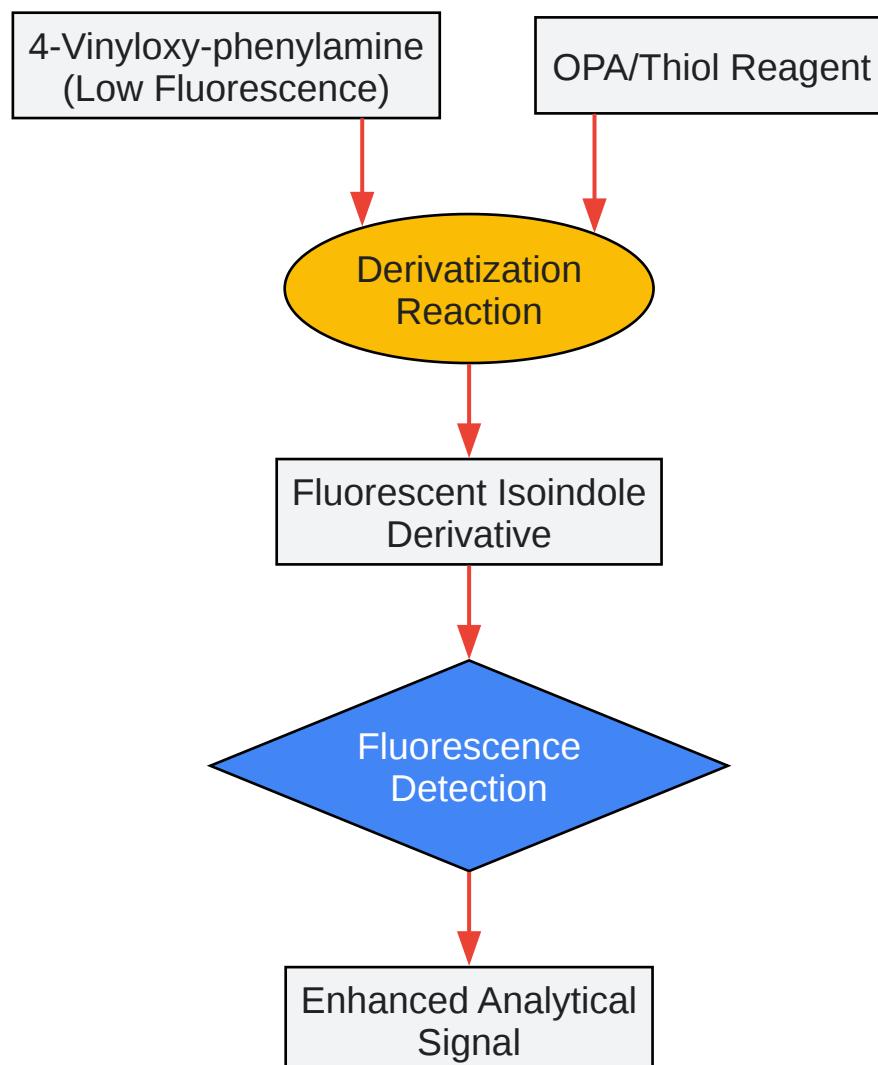
- 3-mercaptopropionic acid (3-MPA)
- Volumetric flasks, pipettes, and autosampler vials

Procedure:

- Preparation of Borate Buffer (0.4 M, pH 10.2):
 - Dissolve 2.47 g of boric acid in 100 mL of HPLC grade water.
 - Adjust the pH to 10.2 with a sodium hydroxide solution.
- Preparation of OPA/3-MPA Reagent:
 - Dissolve 50 mg of OPA in 1 mL of methanol.
 - In a separate vial, add 40 μ L of 3-MPA to 10 mL of the borate buffer.
 - Add 1 mL of the OPA/methanol solution to the 3-MPA/buffer solution and mix well. This reagent should be prepared fresh daily.
- Preparation of Standard Solutions:
 - Prepare a stock solution of **4-Vinyloxy-phenylamine** (e.g., 1 mg/mL) in methanol.
 - Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 50, 100 ng/mL) in a mixture of water and methanol (1:1 v/v).
- Sample Preparation:
 - Dissolve or dilute the sample containing **4-Vinyloxy-phenylamine** in a suitable solvent to an expected concentration within the calibration range.
 - Filter the sample through a 0.45 μ m syringe filter if particulates are present.
- Derivatization Procedure (Automated or Manual):
 - In an autosampler vial, mix:

- 50 μ L of the standard or sample solution.
- 200 μ L of the OPA/3-MPA reagent.
- Vortex briefly and allow the reaction to proceed for 2 minutes at room temperature before injection.
- HPLC Analysis:
 - Set up the HPLC system according to the conditions outlined in Section 1.2.
 - Inject 10 μ L of the derivatized standard or sample.
 - Record the chromatogram and integrate the peak corresponding to the derivatized **4-Vinyloxy-phenylamine**.
- Data Analysis:
 - Construct a calibration curve by plotting the peak area versus the concentration of the derivatized standards.
 - Determine the concentration of **4-Vinyloxy-phenylamine** in the sample by interpolating its peak area on the calibration curve.

Logical Relationship of Derivatization and Detection



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Caption: Logic of fluorescence enhancement via pre-column derivatization.

Disclaimer: The methods and protocols described in this document are based on established analytical principles for compounds structurally related to **4-Vinyloxy-phenylamine**. It is imperative that these methods are fully validated for the specific application, including assessments of specificity, linearity, accuracy, precision, and robustness, before being implemented for routine analysis.

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